ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate
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Overview
Description
Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Nitration: The hydrazone is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the phenyl ring.
Esterification: The final step involves the esterification of the nitrophenyl hydrazone with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitro and bromophenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate
- Ethyl (5-{(2Z)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate
Uniqueness
Ethyl (5-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-2,4-dinitrophenoxy)acetate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding interactions, and overall stability.
Properties
Molecular Formula |
C18H17BrN4O7 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
ethyl 2-[5-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2,4-dinitrophenoxy]acetate |
InChI |
InChI=1S/C18H17BrN4O7/c1-3-29-18(24)10-30-17-8-14(15(22(25)26)9-16(17)23(27)28)21-20-11(2)12-4-6-13(19)7-5-12/h4-9,21H,3,10H2,1-2H3/b20-11- |
InChI Key |
KBFDUUFPEXVVQK-JAIQZWGSSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N/N=C(/C)\C2=CC=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NN=C(C)C2=CC=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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